2-Nitrotoluene-d7

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

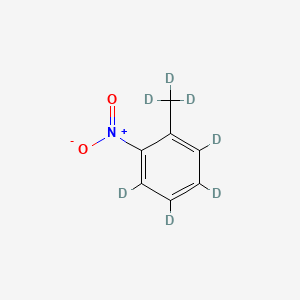

2-Nitrotoluene-d7 is a deuterated chemical compound used in scientific research . It is an aromatic compound with a molecular formula of C7H7NO2 . The compound has a molecular weight of 144.18 g/mol . It is also known by other names such as 1,2,3,4-tetradeuterio-5-nitro-6-(trideuteriomethyl)benzene and 5-(Methyl-d3)-6-nitro-benzene-1,2,3,4-d4 .

Synthesis Analysis

2-Nitrotoluene-d7 can be synthesized from Toluene-d8 . More details about the synthesis process can be found in the referenced material .

Molecular Structure Analysis

The molecular structure of 2-Nitrotoluene-d7 consists of a benzene ring with a nitro group and a methyl group attached to it . The compound has a complex structure with seven deuterium atoms, which are isotopes of hydrogen .

Chemical Reactions Analysis

The enhancement of Nonlinear optical (NLO) activity of the 2-nitrotoluene (2NT) after the substitution of the halogens (F, Cl, Br, and I) at the para position of the benzene ring was reported in a paper . The paper discusses the high chemical reactivity of 2NT molecule after the substitution of F, Cl, Br, and I .

Physical And Chemical Properties Analysis

2-Nitrotoluene-d7 has a molecular weight of 144.18 g/mol . It has a computed XLogP3 value of 2.3, indicating its lipophilicity . The compound has a topological polar surface area of 45.8 Ų . It has a complexity of 130, as computed by Cactvs 3.4.8.18 .

Wissenschaftliche Forschungsanwendungen

Vibrational Coherence in Radical Cations of 2-Nitrotoluene : 2-Nitrotoluene (2-NT) serves as a model for photolabile protecting groups in organic synthesis and explosives like TNT. Research demonstrates that vibrational coherence in 2-NT radical cations is preserved following H atom attack, providing insights into reaction pathways and dissociation mechanisms (Boateng et al., 2019).

Thermal Decomposition and Safety : Studies on the thermal decomposition of 2-NT using Advanced Reactive System Screening Tool (ARSST) help understand the mechanisms leading to its explosion. This research is crucial for industrial safety and handling of 2-NT (Zhu et al., 2017).

Photo-Dissociation for Explosive Detection : Research on the photo-dissociation of 2-nitrotoluene using UV and 532 nm wavelengths has implications for detecting explosives. This method observes vibrationally excited NO in its ground and excited states, offering new approaches for explosive detection (Diez-y-Riega & Eilers, 2012).

Biodegradation by Micrococcus sp. Strain SMN-1 : The degradation of 2-NT by Micrococcus sp. strain SMN-1 offers a potential method for environmental detoxification. Immobilized cells in various matrices exhibit enhanced degradation capabilities, highlighting a possible bioremediation strategy (Mulla et al., 2013).

Aerobic Biodegradation of Nitrotoluene Isomers : Aerobic biodegradation of various nitrotoluene isomers, including 2,4-dinitrotoluene, has been studied for environmental cleanup. These studies provide insights into the biodegradability of hazardous compounds and their potential for environmental remediation (Freedman et al., 1996).

Hemoglobin Adducts in Workers Exposed to Nitrotoluenes : The study of hemoglobin adducts in workers exposed to nitrotoluenes, including 2-nitrotoluene, provides critical information for biomonitoring and understanding the health risks associated with exposure to these chemicals (Jones et al., 2004).

Hydrogenation of Dinitrotoluene Over Pd/C Catalyst : Research on the hydrogenation of 2,4-dinitrotoluene over Pd/C catalysts contributes to the understanding of chemical reactions and the development of industrial processes for nitrotoluene compounds (Neri et al., 1996).

Coherent Vibrational Dynamics in Radical Cations : Studies on the nuclear dynamics of nitrotoluene radical cations using femtosecond pump-probe measurements advance our understanding of ultrafast chemical reactions and molecular behavior (Boateng et al., 2018).

Safety and Hazards

Wirkmechanismus

Target of Action

2-Nitrotoluene-d7 is a deuterated biochemical that is primarily used in proteomics research . .

Mode of Action

Studies on its non-deuterated analog, 2-nitrotoluene, suggest that it is a potential human carcinogen based on sufficient evidence of carcinogenicity from studies in experimental animals .

Biochemical Pathways

Studies on 2-nitrotoluene, a related compound, suggest that it is metabolized in the liver to various metabolites, including o-nitrobenzyl alcohol, o-nitrobenzyl glucuronide, o-nitrobenzyl sulfate, s-(o-nitrobenzyl)glutathione, and s-(o-nitrobenzyl)-n-acetylcysteine . These metabolites are primarily eliminated in the urine .

Pharmacokinetics

2-nitrotoluene, a related compound, is known to be absorbed into the blood and rapidly cleared with a serum half-life of 15 hours in rats .

Result of Action

Studies on 2-nitrotoluene, a related compound, suggest that it can cause tumors at several different tissue sites in rats and mice .

Action Environment

It is known that bacteria capable of degrading simple nitroarene compounds, such as 2-nitrotoluene, have been isolated from various contaminated samples . This suggests that environmental factors, such as the presence of specific bacteria, may influence the degradation and thus the action of nitroarene compounds.

Eigenschaften

IUPAC Name |

1,2,3,4-tetradeuterio-5-nitro-6-(trideuteriomethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-6-4-2-3-5-7(6)8(9)10/h2-5H,1H3/i1D3,2D,3D,4D,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLAZTCDQAHEYBI-AAYPNNLASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])[N+](=O)[O-])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30662155 |

Source

|

| Record name | 1-(~2~H_3_)Methyl-2-nitro(~2~H_4_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

84344-04-7 |

Source

|

| Record name | 1-(~2~H_3_)Methyl-2-nitro(~2~H_4_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Benzyloxy-2-{[(3,5-dimethyl-4-methoxy-2-pyridinyl)methyl]thio}-1-benzimidazole](/img/structure/B562325.png)